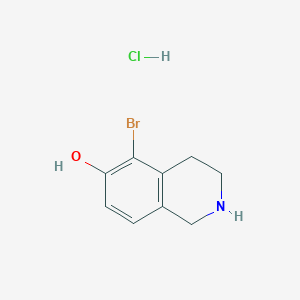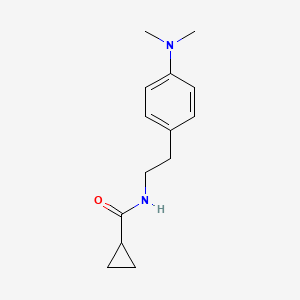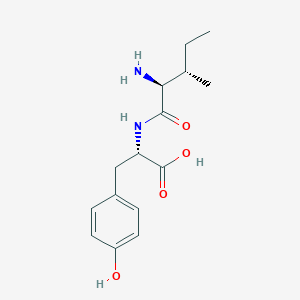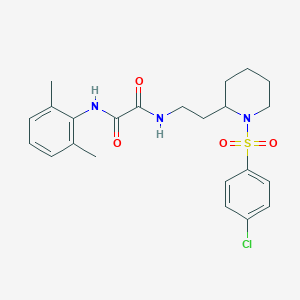
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride, also known as POMA hydrochloride, is a chemical compound that has been extensively studied in scientific research. It is a synthetic compound that has shown potential for use in various applications, including drug development and as a catalyst in organic synthesis. In
Mécanisme D'action
The mechanism of action of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride is not fully understood. However, it has been reported to interact with various biological targets, including enzymes and receptors. (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has been shown to inhibit the activity of various enzymes, including tyrosinase and cholinesterase. It has also been reported to interact with various receptors, including the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits. (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride is its synthetic accessibility. It can be easily synthesized using simple reaction conditions and inexpensive starting materials. (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride also exhibits excellent stability, which makes it suitable for use in various lab experiments. However, one of the limitations of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride. One area of research is the development of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride as a potential drug candidate for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride and to optimize its pharmacological properties. Another area of research is the application of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride as a catalyst in organic synthesis. Further studies are needed to explore the scope and limitations of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride as a catalyst and to optimize its catalytic activity and selectivity.
Méthodes De Synthèse
The synthesis of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride involves the reaction of 4-pyrazolone with formaldehyde and ammonia. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has been extensively studied, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has shown potential for use in various scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride hydrochloride has also been used as a catalyst in organic synthesis, where it has shown excellent catalytic activity and selectivity.
Propriétés
IUPAC Name |
(4-pyrazol-1-yloxan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c10-8-9(2-6-13-7-3-9)12-5-1-4-11-12;/h1,4-5H,2-3,6-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPYPDKVMJCWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)N2C=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(6-Bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2660672.png)



![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2660677.png)

![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/no-structure.png)

![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride](/img/structure/B2660688.png)

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2660690.png)